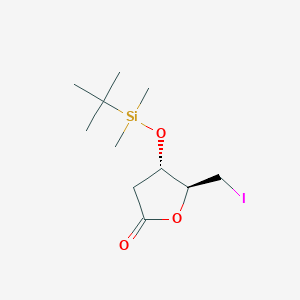![molecular formula C23H20N2O3 B12888158 N-(Benzo[h]quinolin-2-ylmethyl)-3,5-dimethoxybenzamide CAS No. 61770-03-4](/img/structure/B12888158.png)
N-(Benzo[h]quinolin-2-ylmethyl)-3,5-dimethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(Benzo[h]quinolin-2-ylmethyl)-3,5-dimethoxybenzamide is a complex organic compound that belongs to the class of quinoline derivatives These compounds are known for their diverse applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(Benzo[h]quinolin-2-ylmethyl)-3,5-dimethoxybenzamide typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of benzo[h]quinoline-2-carbaldehyde with 3,5-dimethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified using column chromatography to obtain the desired compound in high yield .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced production costs. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also being explored to make the process more environmentally friendly .
化学反応の分析
Types of Reactions
N-(Benzo[h]quinolin-2-ylmethyl)-3,5-dimethoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the quinoline moiety to tetrahydroquinoline derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Halogenated benzamides.
科学的研究の応用
N-(Benzo[h]quinolin-2-ylmethyl)-3,5-dimethoxybenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe for biological imaging.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
作用機序
The mechanism of action of N-(Benzo[h]quinolin-2-ylmethyl)-3,5-dimethoxybenzamide involves its interaction with various molecular targets. In biological systems, it can intercalate into DNA, disrupting the replication process and leading to cell death. It also inhibits specific enzymes involved in cell signaling pathways, contributing to its anticancer and antimicrobial activities .
類似化合物との比較
Similar Compounds
- N-(Quinolin-2-ylmethyl)-3,5-dimethoxybenzamide
- N-(Isoquinolin-2-ylmethyl)-3,5-dimethoxybenzamide
- N-(Pyridin-2-ylmethyl)-3,5-dimethoxybenzamide
Uniqueness
N-(Benzo[h]quinolin-2-ylmethyl)-3,5-dimethoxybenzamide is unique due to the presence of the benzo[h]quinoline moiety, which imparts distinct electronic and steric properties. This makes it more effective in certain applications, such as DNA intercalation and enzyme inhibition, compared to its analogs .
特性
CAS番号 |
61770-03-4 |
|---|---|
分子式 |
C23H20N2O3 |
分子量 |
372.4 g/mol |
IUPAC名 |
N-(benzo[h]quinolin-2-ylmethyl)-3,5-dimethoxybenzamide |
InChI |
InChI=1S/C23H20N2O3/c1-27-19-11-17(12-20(13-19)28-2)23(26)24-14-18-10-9-16-8-7-15-5-3-4-6-21(15)22(16)25-18/h3-13H,14H2,1-2H3,(H,24,26) |
InChIキー |
UWQXNMITYFLCNJ-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=CC(=C1)C(=O)NCC2=NC3=C(C=CC4=CC=CC=C43)C=C2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


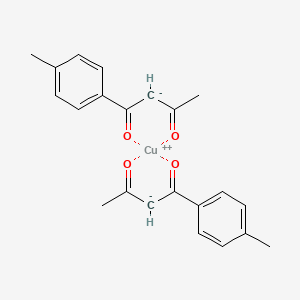
![3-Methylpyrrolo[2,1-b]thiazole](/img/structure/B12888097.png)
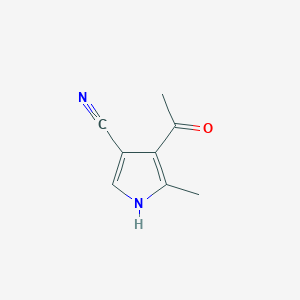
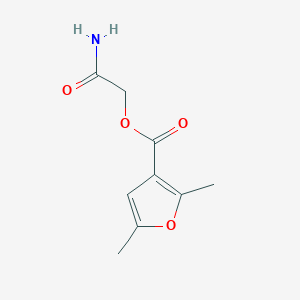
![1-[(E)-(carbamothioylhydrazinylidene)methyl]isoquinoline-5-carboxylic acid](/img/structure/B12888114.png)
![4-Formylbenzo[d]oxazole-2-sulfonyl chloride](/img/structure/B12888123.png)
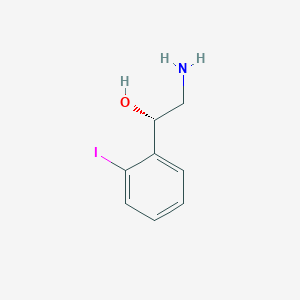

![2,2'-(Decane-1,10-diyl)bis(benzo[d]oxazol-5-amine)](/img/structure/B12888135.png)

![Di-tert-butyl(2',4',6'-triisopropyl-4,5-dimethoxy-3,6-dimethyl-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B12888146.png)

![2-(2-(2-(2-([1,1'-Biphenyl]-4-yloxy)ethoxy)ethoxy)ethoxy)ethanol](/img/structure/B12888159.png)
